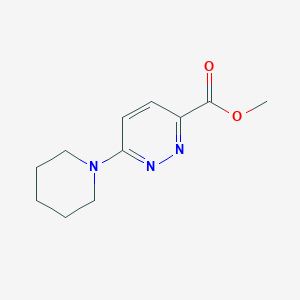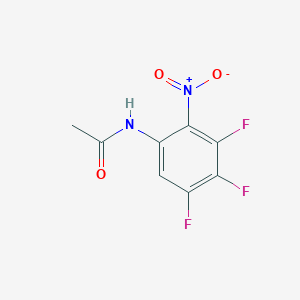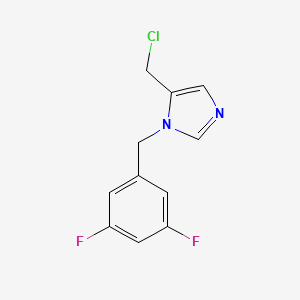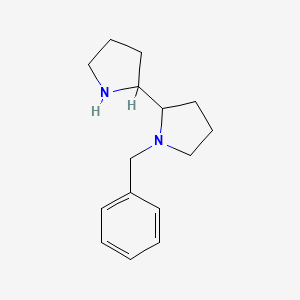
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine
Vue d'ensemble
Description
“1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 1-Benzyl-2-pyrrolidinone can undergo reduction in THF with lithium N, N -dialkylaminoborohydrides to yield N -benzylpyrrolidine .
Molecular Structure Analysis
The pyrrolidine ring in “1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been characterized by their target selectivity in bioactive molecules . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .
Applications De Recherche Scientifique
Electropolymerization and Conducting Polymers
Research shows the potential of pyrrolidine derivatives in the electropolymerization process to create conducting polymers. For instance, the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene demonstrated the formation of highly electroactive polymers with low oxidation potential, suggesting the utility of pyrrolidine-containing compounds in electrochemical applications (Larmat et al., 1996). Similarly, a study on poly[bis(pyrrol-2-yl)arylenes] highlighted their stability in the conducting form, which is critical for their application in electronic devices (Sotzing et al., 1996).
Coordination Chemistry and Catalysis
In coordination chemistry, compounds related to 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine show promise in forming complex compounds with notable properties. A review of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds highlights their diverse chemical properties and applications, including their use in spectroscopy and as catalysts in various reactions (Boča et al., 2011). Another study focused on the use of pyridine derivatives in transfer hydrogenation reactions, showcasing their potential in catalysis (Prakash et al., 2014).
Corrosion Inhibition
Research into Schiff base compounds derived from pyridine and related structures has indicated their effectiveness as corrosion inhibitors, which is crucial for protecting metals in acidic environments. One study found that benzylidene-pyridine-2-yl-amine derivatives served as mixed-type inhibitors, increasing corrosion resistance (Ashassi-Sorkhabi et al., 2005). Another investigation into pyrazole derivatives, including those related to pyridine, demonstrated their ability to efficiently prevent corrosion, potentially due to strong adsorption on metal surfaces (El Hajjaji et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-benzyl-2-pyrrolidin-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-13(7-3-1)12-17-11-5-9-15(17)14-8-4-10-16-14/h1-3,6-7,14-16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMYNCCUVCACAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



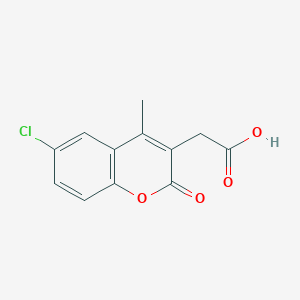
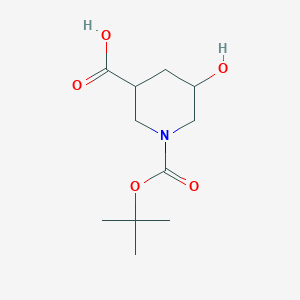
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)
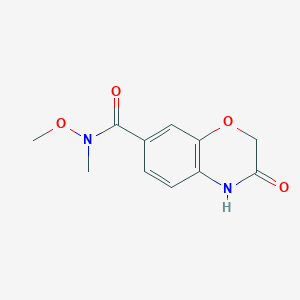
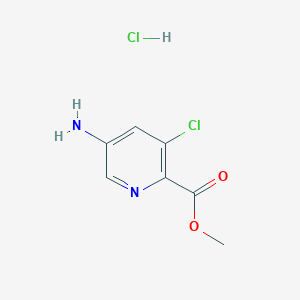
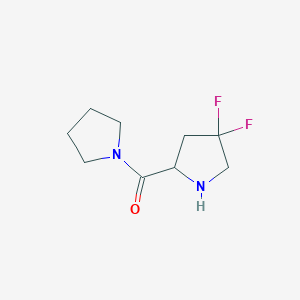
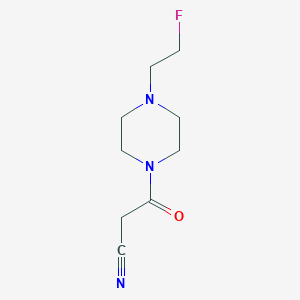
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
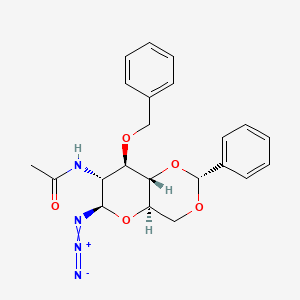
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
